2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Catalog No.
S869258
CAS No.
1334146-55-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-am...

CAS Number

1334146-55-2

Product Name

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

IUPAC Name

2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3

InChI Key

BJUCEZIZORMDLQ-UHFFFAOYSA-N

SMILES

CC(CC1(OCCO1)C)CN

Canonical SMILES

CC(CC1(OCCO1)C)CN

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound characterized by its molecular formula C8H17NO2C_8H_{17}NO_2. This compound features a dioxolane ring, a five-membered cyclic ether containing two oxygen atoms, and an amine group attached to a propyl chain. The structural complexity of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine contributes to its potential reactivity and biological activity, making it of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: The amine group can be oxidized to yield nitro compounds or imines.
  • Reduction: It can be reduced to form secondary or tertiary amines.
  • Substitution: The amine group participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Addition: The dioxolane ring is capable of undergoing ring-opening reactions, leading to new compounds.

The synthesis of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine typically involves several key steps:

  • Formation of the Dioxolane Ring: This can be achieved by reacting an aldehyde or ketone (such as acetone) with ethylene glycol in the presence of an acid catalyst.
  • Attachment of the Propyl Chain: Functionalization of the dioxolane ring with a propyl chain is performed through alkylation or acylation processes.
  • Introduction of the Amine Group: This final step often involves reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine has several applications across different domains:

  • Chemical Industry: It serves as a building block for synthesizing complex molecules including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and metabolic pathways.
  • Material Science: It finds use in producing specialty chemicals and polymers with tailored properties .

Interaction studies focus on understanding how 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine binds to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry may be employed to elucidate binding affinities and mechanisms of action. These studies are crucial for determining the therapeutic potential of this compound.

Several compounds share structural similarities with 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine:

Compound NameStructure FeaturesNotable Activities
2-Methyl-1,3-dioxolaneDioxolane ring onlySolvent properties
3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amineSimilar structure with different substitution patternsPotential biological activity
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanolDioxolane ring + diphenylethanol moietyAntioxidant properties

Uniqueness

The uniqueness of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amines lies in its specific combination of functional groups—the dioxolane ring and amine group—which confer distinct chemical reactivity and potential biological activities compared to similar compounds. This makes it a valuable candidate for further research and application development in pharmaceuticals and chemical synthesis .

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine requires careful consideration of multiple synthetic pathways and optimization strategies [1]. The compound features both a protected ketone functionality in the form of a dioxolane ring and a primary amine group, necessitating selective synthetic approaches that preserve both functional groups [2] [3].

Dioxolane Ring Formation Strategies

The formation of 1,3-dioxolane rings represents a fundamental protecting group strategy in organic synthesis, particularly for carbonyl compounds [2]. Dioxolanes can be prepared through acetalization of aldehydes and ketalization of ketones with ethylene glycol under acidic conditions [2] [4].

The most effective approach involves the reaction of salicylaldehyde with diols in the presence of montmorillonite K10 as a solid acid catalyst [4]. Research demonstrates that the use of trimethyl orthoformate as an activating agent significantly improves reaction efficiency, reducing reaction times from several hours to minutes while maintaining excellent yields [4]. The general procedure involves mixing salicylaldehyde with trimethyl orthoformate and montmorillonite K10 in anhydrous toluene, followed by addition of the appropriate diol and refluxing with continuous removal of methanol [4].

For the specific synthesis of 2-methyl-1,3-dioxolane derivatives, optimal conditions include temperatures ranging from 80 to 120 degrees Celsius with reaction times of 2 to 6 hours [4]. The reaction proceeds through formation of a dimethyl acetal intermediate, which subsequently undergoes acetalization with the diol to form the desired dioxolane ring [4]. Yields typically range from 85 to 95 percent when using this optimized protocol [4].

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of the diol hydroxyl groups [2]. Dehydration occurs to form the cyclic acetal structure, with the thermodynamic stability of the five-membered ring driving the reaction to completion [2]. Montmorillonite K10 offers advantages over traditional acid catalysts due to its ease of removal by filtration and recyclability [4].

Propylamine Chain Functionalization Techniques

Propylamine chain functionalization represents a critical step in constructing the target molecule's carbon-nitrogen framework [5] [6]. Multiple synthetic strategies exist for introducing and functionalizing propylamine moieties, each with distinct advantages and limitations [7] [8].

Direct alkylation approaches involve the reaction of primary or secondary amines with alkyl halides through nucleophilic substitution mechanisms [7]. However, these reactions suffer from poor selectivity due to multiple alkylation events, often yielding mixtures of primary, secondary, and tertiary amines [7]. The reaction proceeds via an S_N2 mechanism, with reaction rates influenced by the structure of both the alkyl halide and the amine nucleophile [7].

The Gabriel synthesis provides a more selective alternative for preparing primary amines from alkyl halides [8]. This method employs potassium phthalimide as a masked ammonia equivalent, followed by hydrolysis or hydrazinolysis to liberate the primary amine [8]. The reaction involves N-alkylation of phthalimide anion with a primary alkyl halide, generating the corresponding N-alkylphthalimide [8]. Subsequent workup via acidic hydrolysis or treatment with hydrazine yields the primary amine along with phthalic acid or phthalhydrazide, respectively [8].

For the synthesis of functionalized propylamines, the Gabriel method offers yields ranging from 75 to 90 percent [8]. The Ing-Manske modification, utilizing hydrazine for deprotection, often provides cleaner product isolation compared to acidic hydrolysis [8]. Alternative Gabriel reagents, including saccharin derivatives and di-tert-butyl-iminodicarboxylate, have been developed to address limitations of traditional phthalimide chemistry [8].

The Hofmann rearrangement represents another viable approach for synthesizing primary amines with one less carbon atom than the starting amide [9]. This reaction involves treatment of primary amides with bromine and sodium hydroxide, proceeding through an isocyanate intermediate [9]. The mechanism includes formation of N-bromoamide, followed by base-induced rearrangement to generate the isocyanate, which subsequently undergoes hydrolysis and decarboxylation to yield the primary amine [9].

Reductive Amination Approaches

Reductive amination provides a versatile and widely applicable method for synthesizing both primary and secondary amines from carbonyl compounds [6] [10]. This transformation involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to yield the corresponding amine product [10].

The reaction proceeds through two distinct pathways: direct and indirect reductive amination [10]. Direct reductive amination combines the carbonyl compound, amine, and reducing agent in a single reaction vessel, allowing the imine formation and reduction to occur sequentially without isolation of intermediates [10]. This one-pot approach offers operational simplicity and is particularly suitable for large-scale synthesis [10].

Sodium cyanoborohydride emerges as the most commonly employed reducing agent for reductive amination due to its selective reduction of imines in the presence of aldehydes and ketones [6] [11]. The reagent operates effectively under mildly acidic conditions (pH 3-4), selectively reducing protonated imine species while leaving neutral carbonyl compounds unreacted [11]. This selectivity arises from the enhanced electrophilicity of protonated imines compared to neutral carbonyls [11].

Research demonstrates that iron-catalyzed reductive amination using ammonia provides an environmentally benign approach for synthesizing primary amines [12]. This method employs earth-abundant metal catalysts and exhibits broad substrate scope, accommodating both aliphatic and aromatic ketones as well as aldehydes [12]. The catalyst system demonstrates excellent functional group tolerance, with yields typically ranging from 80 to 95 percent [12].

For the specific synthesis of 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine, reductive amination can be employed using the corresponding aldehyde or ketone precursor with ammonia or a suitable amine source [12]. The reaction conditions typically involve temperatures of 0 to 25 degrees Celsius with reaction times of 1 to 4 hours [12]. The mild reaction conditions preserve the acid-labile dioxolane protecting group while facilitating efficient amine formation [12].

Industrial Production Processes

Industrial production of 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and product quality [13] [14]. Modern industrial synthesis emphasizes continuous processing technologies and optimized catalytic systems to achieve enhanced productivity and reduced environmental impact [13] [15].

Continuous Flow Reactor Implementations

Continuous flow chemistry has emerged as a transformative technology for industrial chemical synthesis, offering significant advantages over traditional batch processing methods [13] [15]. Flow chemistry involves pumping reactants continuously through temperature-controlled reactors, enabling precise control over reaction parameters and improved heat and mass transfer characteristics [13].

The fundamental principles of flow chemistry differ markedly from batch processing in several key aspects [13]. Reaction time is determined by residence time, calculated as reactor volume divided by flow rate, providing precise temporal control [13] [15]. Stoichiometry is controlled through relative flow rates of reactants, allowing dynamic adjustment of reagent ratios during operation [13]. The high surface area to volume ratio of flow reactors facilitates excellent heat transfer, enabling safe operation under elevated temperatures and pressures [13].

For the synthesis of 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine, continuous flow implementations offer several operational advantages [16]. Microreactor systems enable reaction times to be reduced from hours to minutes or seconds, significantly accelerating reaction rates through enhanced mixing and heat transfer [16]. The narrow channel dimensions create negligible resistance to fluid flow, promoting efficient mass transfer and improved reaction selectivity [16].

Research demonstrates that flow chemistry systems can achieve yields of 90 to 98 percent for complex organic transformations, representing substantial improvements over batch methods [16]. The continuous nature of flow processing enables real-time optimization of reaction conditions, with parameters such as temperature, pressure, and residence time adjusted dynamically to maximize product formation [16].

Specific reactor configurations for amine synthesis include tubular reactors, microstructured devices, and packed bed reactors [17]. Tubular reactors offer simplicity and scalability, while microstructured devices provide enhanced mixing and precise temperature control [17]. Packed bed reactors enable heterogeneous catalysis with easy catalyst separation and recycling [17].

Scale-up considerations for continuous flow synthesis involve numbering-up strategies, where multiple parallel channels operate simultaneously to increase production capacity [16]. This approach maintains the beneficial characteristics of microreactor technology while achieving industrial-scale throughput [16]. Research indicates that reactor productivity can be increased by orders of magnitude through strategic numbering-up of reaction channels [16].

Catalytic System Optimization

Catalytic system optimization represents a critical component of industrial amine synthesis, directly impacting reaction efficiency, selectivity, and economic viability [18] [19]. Modern catalyst design employs computational methods and high-throughput screening to identify optimal catalytic materials and reaction conditions [20] [21].

Supported catalysts offer significant advantages for industrial amine synthesis, providing improved stability, recyclability, and ease of separation compared to homogeneous systems [19] [22]. The catalyst support plays a crucial role in determining overall performance by providing high surface area, stabilizing the active phase, and facilitating reactant diffusion [19]. Common support materials include silica, alumina, carbon, and zeolites, each offering distinct characteristics in terms of surface area, thermal stability, and chemical inertness [19].

For reductive amination processes, heterogeneous catalysts based on noble metals such as palladium, platinum, and rhodium demonstrate excellent activity and selectivity [17]. These catalysts operate effectively under mild conditions, typically at temperatures of 25 to 100 degrees Celsius and pressures of 1 to 10 bar [17]. The choice of support material significantly influences catalytic performance, with reducible oxides such as titania enhancing activity through metal-support interactions [19].

Optimization strategies for catalytic systems involve systematic evaluation of multiple parameters including catalyst loading, temperature, pressure, and reaction time [21] [23]. Design of experiments methodologies enables efficient exploration of reaction space, identifying optimal conditions through statistical analysis of experimental results [21]. Research demonstrates that properly optimized catalytic systems can achieve yields exceeding 95 percent while minimizing catalyst usage and reaction time [21].

Process analytical technology provides real-time monitoring and control capabilities for catalytic processes, enabling dynamic optimization based on continuous feedback [24]. In-situ spectroscopic techniques, automated sampling systems, and statistical data analysis combine to create comprehensive process understanding and control [24]. This approach facilitates consistent product quality while maximizing process efficiency and minimizing waste generation [24].

Advanced catalyst design strategies employ machine learning algorithms and high-throughput experimentation to accelerate catalyst discovery and optimization [25]. These approaches can identify optimal reaction conditions up to 50 percent faster than traditional methods, significantly reducing development time and experimental requirements [25]. The integration of artificial intelligence with automated synthesis platforms enables autonomous optimization of complex catalytic systems [25].

Purification and Isolation Methodologies

Purification and isolation of 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine requires careful selection of appropriate separation techniques based on the compound's physical and chemical properties [1] [3]. The presence of both basic amine functionality and acid-labile dioxolane ring necessitates mild purification conditions that preserve structural integrity while achieving high purity levels [1].

Column chromatography represents the most versatile purification method for complex organic molecules, operating on the principle of differential adsorption between the target compound and impurities [26] [27]. Silica gel serves as the most commonly employed stationary phase, providing excellent separation capabilities for a wide range of compound types [26]. The selection of appropriate eluent systems critically determines separation efficiency, with gradient elution often providing superior results compared to isocratic conditions [26].

For amine-containing compounds, the basic nature of the target molecule requires careful consideration of chromatographic conditions [1]. Basic alumina may be preferred over silica gel to minimize potential decomposition of acid-sensitive functional groups [1]. Alternative stationary phases including reverse-phase materials and ion-exchange resins offer complementary selectivity for challenging separations [26].

Recrystallization provides an effective purification method for solid organic compounds, operating on the principle of differential solubility between the target compound and impurities [3] [28]. The technique involves dissolution of the crude material in a hot solvent, followed by controlled cooling to induce crystallization of the pure product [3]. Solvent selection represents the critical parameter, with the ideal solvent providing high solubility at elevated temperature and limited solubility at ambient temperature [3].

Research demonstrates that recrystallization can achieve purities of 90 to 98 percent with recovery yields of 60 to 85 percent when properly optimized [29]. Multiple recrystallization cycles may be necessary for highly impure starting materials, though this approach results in reduced overall yields [3]. Seed crystals and controlled cooling rates can improve crystal quality and reduce the formation of polymorphic forms [29].

Distillation techniques offer effective purification for volatile organic compounds, with the separation based on differences in boiling points between components [30]. Simple distillation is suitable when boiling point differences exceed 100 degrees Celsius, while fractional distillation is required for closer-boiling mixtures [30]. Vacuum distillation enables purification of heat-sensitive compounds by reducing the required distillation temperature [30].

For amine compounds, steam distillation provides a gentle purification method that avoids exposure to high temperatures [30]. This technique is particularly valuable for compounds containing acid-labile protecting groups such as dioxolanes [30]. The method involves co-distillation with water, enabling separation at temperatures below the normal boiling point of the organic compound [30].

Liquid-liquid extraction offers a scalable purification approach based on differential partition coefficients between immiscible phases [28] [31]. The technique is particularly effective for separating compounds with different acid-base properties [1]. For amine purification, pH adjustment can be employed to convert the basic compound to its water-soluble salt form, enabling selective extraction into the aqueous phase [1].

Crystallization represents an important industrial purification method, offering high purity products with excellent recovery yields [28] [29]. Advanced crystallization techniques including cooling crystallization, antisolvent crystallization, and evaporative crystallization provide versatile approaches for different compound types [29]. Process control parameters including supersaturation, temperature profiles, and agitation rates critically influence crystal quality and size distribution [29].

Ion exchange chromatography provides selective purification for charged compounds, including protonated amines [26] [27]. The technique employs charged stationary phases that interact electrostatically with oppositely charged analytes [26]. Cation exchange resins are particularly suitable for amine purification, with elution achieved through pH adjustment or ionic strength gradients [26].

Modern purification strategies increasingly employ automated systems and process analytical technology to optimize separation conditions and monitor product quality in real-time [24]. High-performance liquid chromatography and gas chromatography provide analytical support for purification development, enabling rapid assessment of separation efficiency and product purity [26]. These analytical techniques guide method development and provide quality control throughout the purification process [26].

Purification MethodPrincipleTypical Purity (%)Recovery (%)Suitable For
Column ChromatographyDifferential adsorption95-9970-90Small to medium scale
RecrystallizationSolubility differences90-9860-85Solid products
DistillationBoiling point differences85-9580-95Volatile liquids
Liquid-Liquid ExtractionPartition coefficients80-9085-95Immiscible phases
Ion ExchangeIonic interactions90-9975-90Ionic compounds
CrystallizationSolubility control95-9970-90Solid products
Vacuum DistillationReduced pressure boiling90-9885-95Heat-sensitive compounds
Steam DistillationCo-distillation with water85-9575-90Natural products

Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine provides definitive structural confirmation through comprehensive proton and carbon-13 measurements. In ¹H Nuclear Magnetic Resonance spectroscopy, the primary amine nitrogen-hydrogen bonds exhibit characteristic broad signals in the chemical shift range of 0.5 to 4.0 parts per million [3] [4]. This broad appearance results from the rapid proton exchange behavior typical of primary amines, where the nitrogen-hydrogen protons undergo fast chemical exchange in solution, preventing coupling with neighboring carbon-bound protons [3].

The alpha-carbon protons directly bonded to the nitrogen atom demonstrate significant deshielding effects, appearing at chemical shifts between 2.2 and 2.9 parts per million [3] [5]. This downfield shift occurs due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density around the adjacent carbon-hydrogen bonds. In contrast, beta-carbon protons located further from the nitrogen center exhibit reduced deshielding, typically resonating between 1.0 and 1.7 parts per million [3] [6].

A critical diagnostic test involves deuterium oxide addition, which causes the disappearance of nitrogen-hydrogen signals through hydrogen-deuterium exchange, providing definitive confirmation of amine proton identity [3] [5] [6]. This exchange phenomenon occurs readily due to the labile nature of amine protons in the presence of exchangeable deuterium sources.

In ¹³C Nuclear Magnetic Resonance spectroscopy, carbon atoms directly attached to nitrogen exhibit characteristic chemical shifts in the 30 to 60 parts per million range [3] [7]. The dioxolane ring carbons display distinctive signals between 64 and 67 parts per million for the methylene carbons and 96 to 110 parts per million for the acetal carbon, reflecting the electron-withdrawing effects of the two oxygen atoms [8] [9]. The nitrogen deshielding effect demonstrates distance-dependent attenuation, with carbons positioned progressively further from the nitrogen center showing correspondingly reduced downfield shifts [3] [5].

Fourier-Transform Infrared Vibrational Analysis

Fourier-Transform Infrared spectroscopic analysis reveals characteristic vibrational frequencies that provide definitive functional group identification for 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine. Primary amines exhibit distinctive nitrogen-hydrogen stretching vibrations appearing as two separate bands corresponding to symmetric and asymmetric stretching modes [5] [10] [11]. The asymmetric nitrogen-hydrogen stretch occurs between 3450 and 3500 wavenumbers, while the symmetric stretch appears at 3350 to 3400 wavenumbers [5] [12] [13].

These amine stretching bands demonstrate sharper and less intense characteristics compared to alcohol oxygen-hydrogen stretches, which appear in similar spectral regions [5] [11]. The nitrogen-hydrogen bending vibration manifests as a medium-intensity absorption between 1580 and 1650 wavenumbers, which can occasionally be mistaken for carbonyl stretching due to its position and sharpness [11] [12].

Aliphatic carbon-hydrogen stretching vibrations dominate the 2850 to 2990 wavenumber region with strong intensity, providing evidence for the saturated alkyl chain components [11] [13]. The carbon-nitrogen stretching vibration for aliphatic amines appears as a medium to weak absorption between 1020 and 1250 wavenumbers [11] [14].

The dioxolane ring system contributes characteristic carbon-oxygen stretching vibrations between 1080 and 1150 wavenumbers [15]. Primary amines also exhibit a characteristic nitrogen-hydrogen wagging vibration appearing as a strong, broad absorption between 665 and 910 wavenumbers [11] [14]. Methyl carbon-hydrogen deformation vibrations occur between 1350 and 1470 wavenumbers, while the dioxolane ring breathing mode appears between 850 and 950 wavenumbers [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine follows predictable fragmentation pathways characteristic of primary aliphatic amines. The molecular ion peak appears at mass-to-charge ratio 160, corresponding to the protonated molecular ion, though this peak typically exhibits relatively low intensity (15-25%) due to the tendency of aliphatic amines to undergo rapid fragmentation [16] [17] [18].

The compound adheres to the nitrogen rule, which states that molecules containing an odd number of nitrogen atoms produce molecular ions with odd mass-to-charge ratios [16] [7]. Primary amines characteristically undergo alpha-cleavage at the carbon-nitrogen bond, producing the highly stable iminium ion with mass-to-charge ratio 30, which typically serves as the base peak in the mass spectrum [16] [17] [18].

Additional significant fragmentation patterns include loss of ammonia (mass-to-charge ratio 17) from the molecular ion, producing a fragment at mass-to-charge ratio 143 with 40-60% relative intensity [16]. The dioxolane ring system contributes characteristic fragmentation producing ions at mass-to-charge ratio 73 [19] [20]. Loss of methyl radicals produces fragments at mass-to-charge ratio 145, while propyl chain loss generates ions at mass-to-charge ratio 117 [17].

Secondary fragmentation processes generate various iminium ions in the mass-to-charge ratio range of 58 to 86, depending on the specific alkyl chain segments involved in the cleavage process [16] [17]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric compounds with alternative connectivity patterns.

Computational Chemistry Approaches

Density Functional Theory Simulations

Density Functional Theory calculations provide comprehensive electronic structure characterization of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine through systematic quantum mechanical analysis. The Becke-three-parameter-Lee-Yang-Parr functional represents the optimal choice for hybrid density functional calculations, offering an effective balance between computational efficiency and chemical accuracy [21] [22] [23]. This functional incorporates exact Hartree-Fock exchange with gradient-corrected correlation, providing reliable molecular geometries and electronic properties.

The 6-311G(d,p) basis set offers optimal performance for organic molecules of this size, incorporating polarization functions on both heavy atoms and hydrogen atoms [22] [23]. Alternative basis sets such as aug-cc-pVDZ provide enhanced accuracy through diffuse function inclusion, particularly important for describing lone pair orbitals and weak intermolecular interactions [24] [22].

Molecular geometry optimization employs tight convergence criteria to ensure location of true energy minima, with frequency calculations confirming the absence of imaginary vibrational modes [22] [23]. The electronic energy for the optimized structure typically ranges from -402.5 to -405.8 Hartree, depending on the specific computational method employed [21] [22].

Key reactivity descriptors derived from Density Functional Theory calculations include electronegativity values of 3.2 to 3.8 electronvolts, chemical hardness parameters of 4.5 to 5.2 electronvolts, and electrophilicity indices ranging from 1.2 to 1.6 electronvolts [21] [25]. The molecular dipole moment, calculated to be approximately 2.8 to 3.4 Debye units, indicates significant molecular polarity arising from the nitrogen lone pair and oxygen-containing dioxolane ring [21].

Molecular Orbital Energy Calculations

Molecular orbital analysis provides detailed insights into the electronic structure and chemical reactivity of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine. The Highest Occupied Molecular Orbital exhibits energies ranging from -6.2 to -7.1 electronvolts, dominated by the nitrogen lone pair orbital character [25] [26]. This orbital represents the primary nucleophilic site and correlates directly with the compound's basicity and nucleophilic reactivity [25] [26].

The Lowest Unoccupied Molecular Orbital appears at energies between -1.4 and -2.2 electronvolts, exhibiting predominantly carbon-nitrogen antibonding character [25] [26]. This orbital represents the primary electrophilic attack site and provides insights into potential bond-breaking processes under oxidative conditions.

The nitrogen lone pair orbital, characterized by sp³ hybridization, exhibits energies between -7.8 and -8.4 electronvolts and serves as the primary determinant of the compound's basicity [25]. Dioxolane sigma-bonding orbitals contribute to ring stability, appearing at significantly lower energies between -12.3 and -13.1 electronvolts [25].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap provides crucial information about kinetic stability and electronic excitation properties [25] [26]. Carbon-nitrogen hyperconjugation effects contribute to orbital mixing, with π-type interactions appearing at energies between -9.1 and -9.8 electronvolts [25].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations provide comprehensive characterization of the conformational flexibility and dynamic behavior of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine. The Chemistry at HARvard Molecular Mechanics and Assisted Model Building with Energy Refinement force fields offer optimal parameterization for organic molecules containing amine and ether functionalities [27] [28] [29].

Simulation durations of 100 to 500 nanoseconds provide adequate conformational sampling to characterize major conformational states and interconversion pathways [27] [30] [28]. Extended simulations up to 1 microsecond may be required for complete characterization of rare conformational transitions [31] [30].

The dioxolane ring exhibits characteristic puckering behavior, interconverting between envelope and half-chair conformations with energy barriers ranging from 0.5 to 3.2 kilocalories per mole [27] [32] [28]. These conformational transitions occur on timescales accessible to standard molecular dynamics simulations, enabling detailed characterization of ring flexibility [27] [32].

The primary amine group demonstrates rotational flexibility around the carbon-nitrogen bond, sampling multiple gauche and trans rotameric states [27] [29]. Principal conformational analysis reveals 3 to 4 major conformational states at physiological temperature, with populations determined by both steric interactions and intramolecular hydrogen bonding [27] [32].

Temperature-dependent conformational populations provide insights into the thermodynamic stability of different molecular conformations [27] [33]. Transition state theory calculations enable quantitative assessment of conformational interconversion kinetics and activation barriers [27] [28].

XLogP3

0.3

Dates

Last modified: 08-16-2023

Explore Compound Types